Xanthohumol

Beschreibung

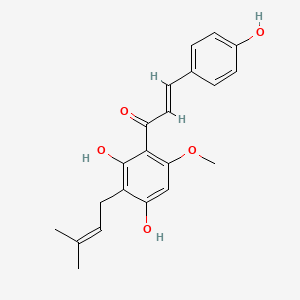

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893171 | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6754-58-1 | |

| Record name | Xanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthohumol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Targeting the Oncogenic Network: A Technical Deep Dive into Xanthohumol’s Mechanism of Action

The following technical guide provides an in-depth analysis of Xanthohumol's mechanism of action in cancer cells, structured for researchers and drug development professionals.

Executive Summary

Xanthohumol (XN), a prenylated chalcone isolated from the female inflorescences of Humulus lupulus (hops), represents a class of "broad-spectrum" antineoplastic agents.[1][2][3][4][5] Unlike targeted small molecules that hit a single kinase, XN functions as a pleiotropic modulator, simultaneously dismantling multiple survival pathways (NF-κB, PI3K/Akt, STAT3) while engaging apoptotic and pyroptotic execution machineries. This guide dissects the molecular causality of XN, provides quantitative efficacy data, and outlines self-validating experimental protocols for reproducing these mechanistic insights.

Part 1: Molecular Targets & Signaling Architecture

Xanthohumol’s potency stems from its ability to disrupt the "addiction" of cancer cells to specific survival signals. The mechanism is not singular but a synchronized collapse of the oncogenic network.

The Central Hub: NF-κB Suppression

Constitutive NF-κB activation drives resistance to chemotherapy. XN acts as a direct inhibitor of the IκB Kinase (IKK) complex.

-

Mechanism: XN prevents the phosphorylation of IκBα. By keeping IκBα intact, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus.

-

Consequence: Downregulation of transcriptional targets including Bcl-xL (survival), VEGF (angiogenesis), and MMP-9 (metastasis).

The Survival Cut-off: PI3K/Akt/mTOR Axis

XN functions as an upstream disruptor of the PI3K/Akt pathway, often hyperactivated in solid tumors.

-

Action: XN reduces the phosphorylation of Akt at Ser473 and Thr308.

-

Downstream Effect: This deactivation leads to the dephosphorylation of mTOR and its effector p70S6K, effectively halting protein synthesis required for rapid proliferation. Furthermore, XN-mediated Akt inhibition relieves the suppression of GSK3β , promoting the degradation of Cyclin D1 and inducing G1 cell cycle arrest.

The Executioner: Apoptosis and Pyroptosis

XN engages cell death through two distinct but overlapping modalities:

-

Intrinsic Apoptosis: XN triggers mitochondrial dysfunction, evident by the dissipation of mitochondrial membrane potential (

). This leads to the release of Cytochrome c and the formation of the apoptosome, activating Caspase-9 and Caspase-3 . -

Pyroptosis (Gasdermin-Mediated): Recent evidence in prostate cancer models suggests XN can switch the cell death phenotype to pyroptosis. This is mediated by the cleavage of Gasdermin E (GSDME) by Caspase-3, forming pores in the plasma membrane and inducing immunogenic cell death.

ER Stress and the UPR

XN acts as a stressor to the Endoplasmic Reticulum (ER). It induces the Unfolded Protein Response (UPR) by upregulating CHOP and increasing the phosphorylation of eIF2α . Sustained ER stress induced by XN overwhelms the adaptive capacity of the cancer cell, tipping the balance toward apoptosis.

Visualization: The XN Signaling Network

The following diagram illustrates the multi-nodal impact of Xanthohumol on cancer cell signaling.

Caption: Figure 1. The pleiotropic signaling network of Xanthohumol. XN acts as a dual-inhibitor of the PI3K/Akt and NF-κB axes while simultaneously triggering ROS-dependent mitochondrial apoptosis and GSDME-mediated pyroptosis.

Part 2: Quantitative Landscape (IC50)[6]

The following table synthesizes IC50 values derived from recent comparative studies, demonstrating XN's efficacy across diverse histological subtypes. Note the sensitivity of hepatic and leukemia lines compared to more resistant solid tumors.[6]

| Cancer Type | Cell Line | IC50 (µM) | Duration | Key Reference |

| Leukemia | L1210 | 2.5 - 10 | 48h | Source 1.5 |

| Breast | MCF-7 | ~10 (Growth Inh.) | 72h | Source 1.5 |

| Melanoma | SK-MEL-2 | 14.4 | 48h | Source 1.5 |

| Liver (HCC) | HepG2 | 25.4 ± 1.1 | 48h | Source 1.16 |

| Liver (HCC) | Huh7 | 37.2 ± 1.5 | 48h | Source 1.16 |

| Colon | HCT116 | 40.8 ± 1.4 | 48h | Source 1.16 |

| Colon | HT-29 | 50.2 ± 1.4 | 48h | Source 1.16 |

| Prostate | PC3 | ~20 - 40 | 48h | Source 1.3 |

Part 3: Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each includes a specific checkpoint to verify the assay's performance before data interpretation.

Protocol A: Cytotoxicity Profiling (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for XN studies because XN's antioxidant properties can sometimes interfere with the mitochondrial reduction of tetrazolium salts (MTT), leading to false positives.

-

Seeding: Seed cancer cells (e.g., HepG2) at

cells/well in 96-well plates. Incubate for 24h to ensure attachment. -

Treatment: Treat with XN (0, 5, 10, 20, 40, 80 µM) dissolved in DMSO (Final DMSO < 0.1%).

-

Validation Check: Include a "Positive Kill" control (e.g., Doxorubicin 1 µM) and a "Vehicle Only" control.

-

-

Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

-

Staining: Stain with 0.4% (w/v) SRB in 1% acetic acid for 15 min. Wash 5x with 1% acetic acid to remove unbound dye.

-

Quantification: Solubilize bound stain with 10 mM Tris base (pH 10.5). Read Absorbance at 510 nm.

Protocol B: Apoptotic Confirmation (Annexin V/PI)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis/necroptosis (Annexin V+/PI+), and live cells.

-

Harvest: Collect cells (including floating dead cells) after 24h XN treatment.

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer at

cells/mL. -

Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

-

Incubation: Incubate 15 min at RT in the dark.

-

Flow Cytometry: Analyze within 1 hour.

-

Validation Check: The "Untreated" population must show >90% viability (Q3: Annexin-/PI-) for the data to be valid.

-

Protocol C: Mechanistic Validation (Western Blot)

Rationale: To confirm the pathway blockade described in Part 1.

-

Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Critical for detecting p-Akt/p-NF-κB).

-

Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE.

-

Primary Antibodies:

-

Anti-PARP: Look for 89 kDa cleaved fragment (Apoptosis marker).

-

Anti-LC3B: Look for LC3B-II conversion (Autophagy marker).

-

Anti-p-Akt (Ser473): Decrease indicates survival pathway blockade.

-

Anti-GSDME: Look for N-terminal cleavage fragment (Pyroptosis marker).

-

-

Normalization: Use

-Actin or GAPDH.

Visualization: Experimental Workflow

Caption: Figure 2. Integrated experimental workflow for validating Xanthohumol cytotoxicity and mechanism of action.

Part 4: Clinical & Translational Perspective

While the in vitro efficacy of XN is robust, clinical translation faces the "bioavailability barrier."

-

Challenge: XN is highly lipophilic and undergoes rapid metabolism (glucuronidation) in the liver. Oral bioavailability in rats is reported at approximately 33% for low doses but drops significantly at higher therapeutic doses.

-

Solution: Current drug development focuses on Nano-encapsulation . PLGA nanoparticles and liposomal formulations have shown to increase the half-life and tumor accumulation of XN, protecting the chalcone structure from isomerization into Isoxanthohumol (which is less potent).

References

-

Xanthohumol from Hop: Hope for Cancer Prevention and Treatment. ResearchGate. [Link][3]

-

Xanthohumol Triggers Pyroptotic in Prostate Cancer Cells via the Caspase-3/GSDME Signaling Pathway. MDPI. [Link]

-

Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI. [Link]

-

Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells. PubMed Central (PMC). [Link]

-

Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines. PubMed Central (PMC). [Link]

-

Xanthohumol Induces Apoptosis in B-CLL In Vitro by Sustained Endoplasmic Reticulum Stress and Inhibition of NFκ-B. ResearchGate. [Link][7]

-

The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway. PubMed Central (PMC). [Link]

-

Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. PubMed Central (PMC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthohumol Research | Axen Bio Group [axenbio.eu]

- 5. mdpi.com [mdpi.com]

- 6. The Effect of Xanthohumol Derivatives on Apoptosis Induction in Canine Lymphoma and Leukemia Cell Lines | MDPI [mdpi.com]

- 7. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Xanthohumol: A Technical Monograph on Prenylated Chalcone Dynamics

Document Type: Technical Monograph & Experimental Guide Subject: Xanthohumol (XN), 3'-(3,3-dimethylallyl)-2',4',4-trihydroxychalcone Application: Drug Discovery, Nutraceutical Formulation, and Chemopreventive Research

Executive Technical Summary

Xanthohumol (XN) represents the principal prenylated flavonoid of the female inflorescences of Humulus lupulus (hops).[1][2][3] Unlike common flavonoids, XN possesses a prenyl moiety (3,3-dimethylallyl group) at the 3'-position of the A-ring. This structural feature is not merely ornamental; it significantly enhances lipophilicity, facilitating transmembrane transport and interaction with cytosolic targets such as Keap1 and IKK.

For the drug development professional, XN presents a dichotomy: it is a potent "broad-spectrum" chemopreventive agent with high molar potency against oxidative stress and inflammation, yet it is chemically unstable. The chalcone structure is susceptible to spontaneous intramolecular Michael addition, cyclizing into Isoxanthohumol (IX), which can be further metabolized into 8-Prenylnaringenin (8-PN)—the most potent known phytoestrogen.

This guide provides the protocols necessary to isolate, stabilize, and validate XN, ensuring that observed therapeutic effects are attributable to the chalcone itself and not its estrogenic metabolites.

Structural Chemistry & Isomerization Dynamics

The pharmacological distinction of XN lies in its open-ring chalcone structure. The presence of the

The Isomerization Challenge

Under thermal stress or high pH conditions, the 2'-hydroxyl group attacks the

Critical Control Point: In formulation and extraction, maintaining a pH < 6.0 and temperature < 60°C is vital to prevent identifying false positives derived from estrogenic metabolites.

Visualization: The Isomerization Cascade

The following diagram illustrates the chemical conversion pathways that must be controlled during experimentation.

Figure 1: Chemical instability of Xanthohumol. Note the conversion to 8-PN, a critical safety concern in therapeutic dosing.

Pharmacodynamics: Mechanism of Action

XN operates primarily as a cysteine-interacting electrophile. Its efficacy is biphasic, modulating cytoprotection at low doses and inducing apoptosis in malignant cells at high doses.

The Keap1-Nrf2 Pathway (Cytoprotection)

XN acts as a pro-drug for antioxidant response. The

-

Result: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II enzymes (HO-1, NQO1).

NF- B Inhibition (Anti-inflammation)

XN inhibits the phosphorylation of I

Visualization: Signaling Mechanism

Figure 2: Dual-action mechanism. XN alkylates Keap1 to release Nrf2 while simultaneously inhibiting the NF-κB inflammatory cascade.

Experimental Protocols

Extraction & Isolation (Supercritical CO2)

To obtain pharmaceutical-grade XN (>95% purity) without thermal isomerization, Supercritical Fluid Extraction (SFE) is the requisite standard.

Protocol:

-

Feedstock: Pelletized hop cones (Humulus lupulus), cv. 'Taurus' or 'Magnum' (high alpha-acid/XN varieties).

-

Step A: De-oiling (Removal of Terpenes):

-

Pressure: 150 bar

-

Temperature: 40°C

-

Duration: 60 mins[5]

-

Discard this fraction (contains myrcene/humulene).

-

-

Step B: XN Extraction:

-

Pressure: 300–500 bar

-

Temperature: 50°C

-

Co-solvent: Ethanol (96%) at 10-20% flow rate.

-

Collect this fraction.

-

-

Purification:

-

Concentrate extract via rotary evaporation (<45°C).

-

Recrystallize in methanol/water (70:30 v/v).

-

Analytical Validation (HPLC-DAD)

Quantification must separate XN from IX to ensure stability.

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 35% B to 95% B over 15 min.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: 370 nm (XN specific) and 290 nm (IX/8-PN).

-

Retention: XN typically elutes later than IX due to the prenyl group lipophilicity.

Pharmacokinetics & Safety Data

Researchers must account for the "First-Pass Effect" where XN is metabolized.

Table 1: Pharmacokinetic Profile (Human/Rat Models)

| Parameter | Value | Notes |

| Tmax | 1–2 Hours | Rapid absorption; biphasic profile often observed. |

| Half-life (t1/2) | ~20 Hours | Prolonged circulation suggests enterohepatic recycling. |

| Bioavailability | Low (<5%) | Extensive glucuronidation in the intestine/liver. |

| Major Metabolites | XN-Glucuronides | Dominant circulating form. |

| Toxicology | 8-Prenylnaringenin | Risk: Gut microbiota convert IX to 8-PN.[7] |

Safety Note: While XN is non-toxic, its conversion to 8-PN poses estrogenic risks in hormone-sensitive cancer models (e.g., MCF-7 breast cancer lines). Always monitor 8-PN levels in plasma during in vivo studies.

References

-

Stevens, J. F., & Page, J. E. (2004).[2] Xanthohumol and related prenylflavonoids from hops and beer: to your good health! Phytochemistry.

-

Miranda, C. L., et al. (2000).[2] Antiproliferative and cytotoxic effects of prenylated flavonoids from hops in human cancer cell lines.[8] Food and Chemical Toxicology.

-

Dietz, B. M., et al. (2005). Xanthohumol pure and in hops extracts inhibits the induction of DNA damage. Chemical Research in Toxicology.

-

Nikolic, D., et al. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops, by human liver microsomes. Drug Metabolism and Disposition.

-

Legette, L. L., et al. (2014). Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration.[7] Molecular Nutrition & Food Research.

-

Zhang, Y., et al. (2015). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PLOS ONE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bioactivetech.pl [bioactivetech.pl]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Method development and validation on RP-HPLC method for estimation of xanthohumol in nanostructured lipid carriers drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Xanthohumol in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthohumol (XN), a prenylated chalcone predominantly found in the hop plant (Humulus lupulus L.), has garnered significant scientific interest due to its broad spectrum of potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2][3][4]. However, the translation of these promising in vitro activities to in vivo efficacy is critically dependent on its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of Xanthohumol's journey through the body in preclinical models. We will delve into the intricacies of its absorption, distribution, metabolism, and excretion (ADME), highlighting the experimental methodologies employed and the key factors influencing its systemic exposure. This guide is intended to serve as a foundational resource for researchers aiming to design and interpret preclinical studies involving Xanthohumol and to inform the development of strategies to enhance its therapeutic potential.

Introduction: The Promise and Challenge of Xanthohumol

Xanthohumol stands out among plant-derived compounds for its diverse biological activities demonstrated in numerous preclinical studies[2][5][6][7]. Its molecular structure, characterized by a chalcone backbone with a prenyl group, is believed to be central to its mechanism of action. Despite its therapeutic promise, Xanthohumol faces a significant hurdle: poor oral bioavailability[6]. This limitation stems from a combination of factors including low aqueous solubility, extensive metabolism, and rapid elimination[6]. Understanding these pharmacokinetic challenges is paramount for the rational design of delivery systems and therapeutic strategies that can harness the full potential of this "miracle molecule"[5].

This guide will systematically dissect the preclinical pharmacokinetics of Xanthohumol, providing a detailed examination of each ADME process. We will explore the experimental evidence from various animal models and in vitro systems, offering insights into the causal relationships behind the observed pharmacokinetic behaviors.

Bioavailability: A Critical Determinant of Efficacy

The oral bioavailability of a compound is the fraction of an orally administered dose that reaches the systemic circulation unchanged. For Xanthohumol, preclinical studies have consistently reported low to moderate bioavailability, which is often dose-dependent.

Factors Influencing Oral Bioavailability

Several key factors contribute to the limited oral bioavailability of Xanthohumol:

-

Low Aqueous Solubility: Xanthohumol is a lipophilic molecule, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption[1][6].

-

Intestinal Metabolism: The intestinal epithelium is a site of significant metabolic activity. In vitro studies using Caco-2 cells, a model of the human intestinal barrier, have shown that a substantial portion of Xanthohumol can accumulate within these cells and bind to cytosolic proteins, which may hinder its transport into the bloodstream[2][3].

-

First-Pass Metabolism: After absorption from the gut, Xanthohumol is transported via the portal vein to the liver, where it undergoes extensive "first-pass" metabolism before reaching the systemic circulation. In vitro studies using human and rat liver microsomes have identified various metabolic pathways, including hydroxylation, cyclization, and glucuronidation[8].

-

Chemical Instability: The chalcone structure of Xanthohumol is susceptible to isomerization. In the acidic environment of the stomach and during the brewing process, Xanthohumol can be converted to its flavanone isomer, isoxanthohumol (IXN)[4][8]. While IXN also possesses biological activity, its pharmacokinetic profile differs from that of the parent compound.

Quantitative Bioavailability in Preclinical Models

Studies in rats have provided quantitative estimates of Xanthohumol's bioavailability. For instance, one study reported that the bioavailability of pure Xanthohumol in rats ranged from 0.96% to 1.16%[9]. Another study in rats demonstrated a dose-dependent bioavailability of approximately 33% at a low oral dose (1.86 mg/kg), which decreased to 13% and 11% at medium (5.64 mg/kg) and high (16.9 mg/kg) doses, respectively[3][10]. This suggests that saturation of absorption or metabolic processes may occur at higher doses[10].

Absorption: The Gateway to Systemic Circulation

The absorption of Xanthohumol from the gastrointestinal tract is a rapid process. Pharmacokinetic studies in rats have shown that the time to reach maximum plasma concentration (Tmax) for Xanthohumol is typically around 3 hours[11]. Interestingly, human pharmacokinetic studies have revealed a biphasic absorption pattern, with peak concentrations observed at approximately 1 hour and again between 4-5 hours after ingestion[12][13]. This could be indicative of enterohepatic recirculation, a process where a compound is excreted in the bile, reabsorbed in the intestine, and returned to the liver.

Distribution: Reaching the Target Tissues

Once absorbed, Xanthohumol is distributed throughout the body. Preclinical studies in rats have indicated a high volume of distribution, suggesting that the compound is extensively distributed into tissues rather than remaining confined to the plasma[10]. Following intravenous administration in rats, the plasma concentration of Xanthohumol shows a biphasic decline, with a rapid initial distribution phase followed by a slower elimination phase[10].

Metabolism: The Biotransformation of Xanthohumol

Metabolism is a crucial aspect of Xanthohumol's pharmacokinetics, leading to the formation of various metabolites, some of which may also be biologically active.

Major Metabolic Pathways

The primary metabolic transformations of Xanthohumol include:

-

Isomerization: As mentioned earlier, Xanthohumol can isomerize to isoxanthohumol (IXN), which is a major metabolite found in plasma[11].

-

Phase I Metabolism: In vitro studies with liver microsomes have shown that Xanthohumol can undergo hydroxylation and cyclization reactions[8].

-

Phase II Metabolism (Conjugation): Glucuronidation and sulfation are common Phase II metabolic pathways for flavonoids. Studies have identified glucuronidated and sulfated metabolites of Xanthohumol in preclinical models[8][10]. In fact, conjugated forms of Xanthohumol and its metabolites are the predominant circulating forms in both rats and humans[3][13].

The following diagram illustrates the key metabolic pathways of Xanthohumol.

Caption: Key metabolic pathways of Xanthohumol.

Key Metabolites

-

Isoxanthohumol (IXN): Often the most abundant metabolite detected in plasma[11].

-

8-Prenylnaringenin (8-PN) and 6-Prenylnaringenin (6-PN): These are potent phytoestrogens that can be formed from Xanthohumol, though they are typically found at very low or undetectable levels in most preclinical and clinical studies[13].

Excretion: The Elimination of Xanthohumol and its Metabolites

The primary route of excretion for Xanthohumol and its metabolites is through the feces[2][6][11]. Studies in rats have shown that a significant portion of an orally administered dose is excreted in the feces, largely as the unchanged parent compound[2][11]. A smaller amount is excreted in the urine[11]. This fecal excretion pattern is consistent with the compound's poor absorption and potential for biliary excretion.

Experimental Methodologies: A Practical Guide

The investigation of Xanthohumol's pharmacokinetics relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Pharmacokinetic Studies

A typical in vivo pharmacokinetic study in a preclinical model, such as the rat, involves the following steps:

Protocol: Single-Dose Pharmacokinetic Study of Xanthohumol in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used. For studies involving intravenous administration, jugular vein cannulation is performed to facilitate blood sampling[10].

-

Dosing:

-

Oral Administration: Xanthohumol is typically dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and ethanol) and administered by oral gavage at various dose levels (e.g., low, medium, and high)[10].

-

Intravenous Administration: A single dose of Xanthohumol is administered via the jugular vein cannula to determine absolute bioavailability and other key pharmacokinetic parameters[10].

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) post-dosing[10][13]. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of Xanthohumol and its metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[10][11][13].

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

The following diagram illustrates the workflow of a typical preclinical pharmacokinetic study.

Caption: Workflow for a preclinical pharmacokinetic study.

In Vitro Metabolism Assays

In vitro models are invaluable for elucidating the metabolic pathways of a compound without the complexities of a whole organism.

Protocol: In Vitro Metabolism of Xanthohumol using Liver Microsomes

-

Preparation: Pooled human or rat liver microsomes are used as a source of drug-metabolizing enzymes.

-

Incubation: Xanthohumol is incubated with the liver microsomes in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., acetonitrile).

-

Sample Analysis: The incubation mixture is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Data Interpretation: The results provide insights into the specific metabolic pathways and the enzymes involved in the biotransformation of Xanthohumol.

Data Presentation: Summarizing Key Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters of Xanthohumol from a preclinical study in rats after oral and intravenous administration.

| Parameter | IV Administration (1.86 mg/kg) | Oral Administration (Low Dose: 1.86 mg/kg) | Oral Administration (Medium Dose: 5.64 mg/kg) | Oral Administration (High Dose: 16.9 mg/kg) |

| Cmax (mg/L) | 2.9 ± 0.1 | 0.019 ± 0.002 | 0.043 ± 0.002 | 0.15 ± 0.01 |

| Tmax (h) | - | ~2-4 | ~4-6 | ~6-8 |

| AUC0-96h (h*mg/L) | 2.5 ± 0.3 | 0.84 ± 0.17 | 1.03 ± 0.12 | 2.49 ± 0.10 |

| t1/2 (h) | 33.78 ± 3.15 | - | - | - |

| Bioavailability (%) | 100 | ~33 | ~13 | ~11 |

Data adapted from Legette et al., 2014.[10]

Conclusion and Future Directions

The preclinical pharmacokinetic profile of Xanthohumol is characterized by rapid absorption, extensive distribution, significant metabolism, and primarily fecal excretion. Its low oral bioavailability remains a key challenge for its development as a therapeutic agent. Future research should focus on strategies to improve its systemic exposure, such as the development of novel drug delivery systems (e.g., nanoparticles, liposomes) that can enhance its solubility and protect it from premature metabolism[5][6]. A deeper understanding of the interplay between Xanthohumol and gut microbiota, as well as its potential for enterohepatic recirculation, will also be crucial for optimizing its therapeutic application. The comprehensive preclinical data gathered so far provides a solid foundation for the rational design of future clinical trials to evaluate the efficacy and safety of Xanthohumol in humans.

References

-

Yuan, Y., et al. (2020). Absorption, metabolism, and pharmacokinetic profile of xanthohumol in rats as determined via UPLC-MS/MS. Journal of Chromatography B, 1152, 122245. [Link]

-

Para, S., et al. (2024). Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Molecules, 29(6), 1342. [Link]

-

Tronina, T., et al. (2020). Pharmacokinetics of xanthohumol in rats of both sexes after oral and intravenous administration of pure xanthohumol and prenylflavonoid extract. Advances in Clinical and Experimental Medicine, 29(9), 1037-1044. [Link]

-

Żołnierczyk, A. K., et al. (2015). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Journal of Agricultural and Food Chemistry, 63(10), 2701-2709. [Link]

-

Para, S., et al. (2024). Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Molecules, 29(6), 1342. [Link]

-

Anioł, M., et al. (2019). Progression of biotransformation of xanthohumol (1) to metabolites 2–7 by selected fungi. Molecules, 24(18), 3267. [Link]

-

Fernández-García, C., et al. (2021). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. Nutrients, 13(11), 4153. [Link]

-

Legette, L. L., et al. (2014). Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration. Molecular Nutrition & Food Research, 58(3), 468-477. [Link]

-

Jiang, C. H., et al. (2018). Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]

-

Legette, L. L., et al. (2016). Human pharmacokinetics of xanthohumol, an antihyperglycemic flavonoid from hops. Molecular Nutrition & Food Research, 60(2), 314-323. [Link]

-

Liu, M., et al. (2015). Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules, 20(1), 754-791. [Link]

-

Liu, M., et al. (2015). Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules, 20(1), 754-791. [Link]

-

Legette, L. L., et al. (2016). Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops. Molecular Nutrition & Food Research, 60(2), 314-323. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]

- 3. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. advances.umw.edu.pl [advances.umw.edu.pl]

- 10. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absorption, metabolism, and pharmacokinetic profile of xanthohumol in rats as determined via UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathways & Pharmacokinetics of Xanthohumol

Executive Summary

Xanthohumol (XN) is the principal prenylated chalcone of the hop plant (Humulus lupulus), distinguished by its unique open-ring chalcone structure. While XN exhibits potent anti-inflammatory, antioxidant, and chemopreventive properties in vitro, its clinical utility is governed by a complex metabolic fate. This guide dissects the metabolic architecture of XN, emphasizing the critical dichotomy between hepatic Phase I/II metabolism and gut microbial transformation. Understanding these pathways is essential, as the conversion of XN to 8-prenylnaringenin (8-PN)—the most potent known phytoestrogen—presents both therapeutic opportunities and toxicological risks.

Chemical Identity & The Absorption Barrier

Xanthohumol (3’-[3,3-dimethyl allyl]-2’,4’,4-trihydroxy-6’-methoxychalcone) is lipophilic (LogP ~ 3.6) and poorly soluble in water. Its chalcone structure is thermodynamically unstable, readily isomerizing into the flavanone Isoxanthohumol (IXN) under physiological conditions (pH and temperature dependent).

The Bioavailability Paradox: Despite high lipophilicity, XN shows low oral bioavailability (approx. 0.33 in rats at low doses). This is attributed to:

-

First-pass metabolism: Rapid hepatic glucuronidation.

-

Efflux transporters: P-glycoprotein (P-gp) mediated efflux in the intestinal epithelium.

-

Sequestration: High binding affinity to cellular proteins in intestinal cells.

Metabolic Architecture

The metabolism of XN is a dual-system process involving the mammalian host (liver) and the symbiotic microbiome (colon).

Hepatic Phase I & II Metabolism

Once absorbed, XN undergoes extensive biotransformation in the liver.

-

Phase I (Oxidative Modification):

-

Hydroxylation: Catalyzed primarily by CYP1A2 , CYP2C8 , and CYP2C19 . The prenyl group is a primary target, forming cis- and trans-hydroxyl metabolites.[1][2]

-

Demethylation: CYP1A2 is the specific isoform responsible for the O-demethylation of Isoxanthohumol (IXN) to 8-PN.[1][2] This is a critical bioactivation step.

-

-

Phase II (Conjugation):

The Gut Microbiome Interface

The distal colon acts as a bioreactor for XN. Unabsorbed XN is metabolized by specific anaerobic bacteria:

-

Hydrogenation: Eubacterium ramulus reduces the

-unsaturated ketone of XN to form -

Cyclization & Demethylation: The gut flora (e.g., Eubacterium limosum) converts IXN into 8-Prenylnaringenin (8-PN) .[2][7] This conversion is highly variable between individuals, termed "high-producers" vs. "low-producers" of 8-PN.

Visualization of Metabolic Pathways

Figure 1: Comprehensive metabolic map of Xanthohumol showing hepatic (CYP/UGT) and microbial transformations.[2][8]

Pharmacokinetics (PK) Profile

The PK profile of XN is characterized by biphasic absorption and enterohepatic recirculation.[9]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Value (Human/Rat) | Notes |

| Tmax | 1h and 4-5h | Biphasic peaks suggest enterohepatic recirculation. |

| Bioavailability (F) | Low (< 5% for native XN) | Micellar formulations can increase AUC by >5-fold. |

| Half-life (t1/2) | ~12 - 18 hours | Prolonged by re-absorption of biliary excreted metabolites. |

| Major Plasma Species | XN-Glucuronides | Free XN accounts for < 1% of total plasma XN.[4][5] |

| Excretion | Feces (>90%) | Biliary excretion is the primary route; renal excretion is minor. |

Experimental Protocols (Self-Validating)

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and specific enzyme inhibitors.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine intrinsic clearance and identify Phase I metabolites.

-

Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl2 (3 mM), XN (1 µM final), and HLM (0.5 mg/mL final).

-

Pre-incubation: 5 min at 37°C.

-

Initiation: Add NADPH (1 mM final). Control: Add buffer instead of NADPH.

-

Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, 60 min.

-

Termination: Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Naringenin).

-

Validation Step: Run a positive control (e.g., Testosterone for CYP3A4) alongside to verify microsomal activity.

Protocol B: LC-MS/MS Analytical Conditions

Purpose: Quantitation of XN, IXN, and 8-PN.

-

Instrument: Triple Quadrupole MS (e.g., AB Sciex QTRAP or Thermo TSQ).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[10][11]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 8 mins.

-

MRM Transitions (Self-Validating Check):

-

XN: 353.1

119.1 (Quant), 353.1 -

IXN: 353.1

119.1 (Quant). Note: Chromatographic separation is required to distinguish XN and IXN as they are isomers. -

8-PN: 339.1

219.0.

-

Protocol C: Workflow Visualization

Figure 2: Standardized LC-MS/MS workflow for prenylflavonoid quantification.

Pharmacological Implications[1][5][8][12][13]

The metabolic divergence of XN dictates its pharmacological outcome:

-

Cancer Chemoprevention (XN): The parent compound (XN) is the primary agent responsible for Nrf2 activation and NF-

B inhibition. Rapid metabolism reduces its systemic efficacy, suggesting that local delivery (e.g., colon cancer models) or advanced formulations (micelles/nanoparticles) are required for therapeutic success. -

Estrogenic Potential (8-PN): The conversion to 8-PN is a "double-edged sword." 8-PN is a potent ER

agonist.-

Risk: Potential proliferation of estrogen-sensitive breast cancer cells.

-

Benefit: Relief of menopausal symptoms (hot flashes, osteoporosis).

-

Control: Inter-individual variability in gut flora means 8-PN exposure is unpredictable after XN ingestion.

-

References

-

Synthesis of Human Phase I and Phase II Metabolites of Hop Prenylated Flavonoids. National Institutes of Health (NIH).Link

-

Reductive Metabolism of Xanthohumol and 8-Prenylnaringenin by the Intestinal Bacterium Eubacterium ramulus. Molecular Nutrition & Food Research.Link

-

In vitro phase II metabolism of xanthohumol by human UDP-glucuronosyltransferases and sulfotransferases. PubMed.Link

-

Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isoxanthohumol. Drug Metabolism and Disposition.[1]Link

-

Pharmacokinetics of Xanthohumol and Metabolites in Rats after Oral and Intravenous Administration. Molecular Nutrition & Food Research.Link

-

The Pharmacokinetics of Individual Conjugated Xanthohumol Metabolites Show Efficient Glucuronidation. Molecular Nutrition & Food Research.Link

Sources

- 1. Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isoxanthohumol from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro phase II metabolism of xanthohumol by human UDP-glucuronosyltransferases and sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacokinetics of Individual Conjugated Xanthohumol Metabolites Show Efficient Glucuronidation and Higher Bioavailability of Micellar than Native Xanthohumol in a Randomized, Double-Blind, Crossover Trial in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacokinetics of Individual Conjugated Xanthohumol Metabolites Show Efficient Glucuronidation and Higher Bioavailability of Micellar than Native Xanthohumol in a Randomized, Double-Blind, Crossover Trial in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive metabolism of xanthohumol and 8-prenylnaringenin by the intestinal bacterium Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Technical Deep Dive: Initial In-Vitro Studies of Xanthohumol's Efficacy

Executive Summary

This technical guide provides a rigorous framework for evaluating Xanthohumol (XN) , a prenylated flavonoid derived from Humulus lupulus (hops). While XN exhibits pleiotropic effects—ranging from anti-proliferative activity in oncological models to metabolic regulation via AMPK—its lipophilic nature and susceptibility to isomerization present unique challenges in in vitro settings. This document outlines the core mechanisms, quantitative efficacy data, and optimized protocols required to generate reproducible, high-integrity data.

Part 1: Physicochemical Profile & Stability Challenges

The "Gotcha" in XN Research: Before initiating biological assays, researchers must address the compound's instability. In standard cell culture media (pH 7.4, 37°C), Xanthohumol spontaneously isomerizes into Isoxanthohumol (IXN) , a flavanone with significantly different biological properties (often weaker anti-proliferative activity).

-

Solubility: XN is highly hydrophobic. Stock solutions must be prepared in DMSO (typically 10–50 mM) and stored at -20°C.

-

Serum Interaction: XN binds extensively to serum proteins. While 10% Fetal Calf Serum (FCS) improves solubility, it can mask cellular uptake.[1]

-

Expert Insight: Avoid serum starvation (0% FCS) for prolonged periods (>12h) as XN may precipitate or adhere to plasticware, leading to false negatives. Maintain a minimum of 1% FCS during short treatments or use BSA-conjugated delivery if serum-free conditions are mandatory.

-

Part 2: Mechanisms of Action & Signaling Pathways

XN operates through two primary axes: Pro-Apoptotic/Anti-Proliferative (Cancer models) and Metabolic/Anti-Angiogenic (Endothelial and Hepatic models).

The Anti-Cancer Axis

XN functions as a broad-spectrum inhibitor of proliferation.[2] Key mechanisms include:

-

NF-κB Suppression: XN inhibits IKK activation, preventing the phosphorylation and degradation of IκBα, thereby locking NF-κB in the cytoplasm and suppressing survival genes (e.g., Bcl-xL, XIAP).

-

ROS Induction: In mitochondria, XN disrupts the electron transport chain, generating Reactive Oxygen Species (ROS) that trigger the intrinsic apoptotic pathway (Bax/Bak activation).

The Metabolic & Angiogenic Axis

-

AMPK Activation: XN acts as a caloric restriction mimetic. It activates CaMKKβ, which phosphorylates AMPK (Thr172).[3]

-

mTOR Inhibition: Activated AMPK suppresses the mTORC1 pathway, inhibiting protein synthesis and cell growth.

Visualization: The Dual-Signaling Network

The following diagram illustrates the crosstalk between XN's metabolic and apoptotic signaling pathways.

Figure 1: Mechanistic pathways of Xanthohumol. XN induces apoptosis via ROS and NF-κB inhibition while regulating metabolism/angiogenesis via the CaMKKβ-AMPK axis.

Part 3: Quantitative Efficacy Data (IC50)

The following table consolidates IC50 values from pivotal in vitro studies. Note the time-dependency; XN efficacy often increases significantly between 24h and 48h.

| Cell Line | Tissue Origin | IC50 (24h) | IC50 (48h) | Key Mechanism Cited |

| HCT-15 | Colon Carcinoma | 3.6 µM | 2.6 µM | MDR1 inhibition; Apoptosis |

| MCF-7 | Breast Cancer | ~13.3 µM | 10 µM | Aromatase inhibition; Cell cycle arrest |

| A-172 | Glioblastoma | N/A | 12.3 µM | Membrane rigidity modulation |

| HepG2 | Hepatocellular | >100 µM | 25 µM** | Viability vs **Migration inhibition (NF-κB) |

| HUVEC | Endothelial | >20 µM | 10 µM | AMPK-mediated anti-angiogenesis |

| B16F10 | Melanoma | 18.5 µM | N/A | Autophagic cell death |

Table 1: Comparative IC50 values. Note: HepG2 shows resistance to cytotoxicity but high sensitivity to anti-migratory effects at lower concentrations.

Part 4: Optimized Experimental Protocols

Protocol A: High-Sensitivity MTT Viability Assay

Why this protocol? Standard MTT assays often fail with XN because removing the media can wash away loosely attached dying cells, and XN precipitation can interfere with optical density.

Materials:

-

XN Stock (50 mM in DMSO).

-

Solubilization Buffer: 10% SDS in 0.01 M HCl.

Workflow:

-

Seeding: Plate cells (e.g., HCT-15) at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Dilute XN stock into warm media.

-

Critical Step: Vortexing is insufficient. Sonicate the intermediate dilution for 10 seconds to ensure micro-dispersion before adding to cells.

-

Controls: Include a DMSO-only vehicle control (max 0.1% v/v).

-

-

Incubation: Treat for 24h–72h.

-

MTT Addition: Add 10 µL MTT reagent directly to the well (do not remove media). Incubate 4h at 37°C.

-

Solubilization: Add 100 µL SDS-HCl buffer directly to the well.

-

Measurement: Incubate overnight in the dark (room temp) to dissolve crystals completely. Read Absorbance at 570 nm (Ref 650 nm).

Protocol B: Western Blot for AMPK/NF-κB (Phospho-Protein Preservation)

Why this protocol? Phosphorylation of AMPK (Thr172) is transient and labile. Standard lysis buffers often fail to preserve this signal.

Lysis Buffer Composition (RIPA Modified):

-

50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate.

-

Mandatory Additives (Fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Na3VO4 (Sodium Orthovanadate) , 10 mM NaF (Sodium Fluoride) .

-

Note: Na3VO4 and NaF are critical for inhibiting phosphatases that degrade p-AMPK and p-IκBα.

-

Workflow Visualization:

Figure 2: Optimized protein extraction workflow for detecting phosphoproteins (p-AMPK, p-NF-κB) in XN-treated cells.

References

-

Gerhäuser, C., et al. (2002). Cancer chemopreventive activity of Xanthohumol, a natural product derived from hop.[1][8][9][10] Molecular Cancer Therapeutics. Link

-

Miranda, C. L., et al. (1999). Antiproliferative and cytotoxic effects of prenylated flavonoids from hops in human cancer cell lines. Food and Chemical Toxicology. Link

-

Albini, A., et al. (2006). Inhibition of angiogenesis and vascular tumor growth by xanthohumol.[3][9][11] Clinical Cancer Research. Link

-

Kunnimalaiyaan, M., et al. (2015). Xanthohumol inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer.[9][11] Cancer Letters. Link

-

Zhang, Y., et al. (2015).[4] Xanthohumol induces apoptosis in colorectal cancer cells via 38 MAPK and JNK signaling pathways. International Journal of Oncology. Link

-

Negrão, R., et al. (2010). Xanthohumol inhibits endothelial cell functions via AMPK activation.[3] Biochimica et Biophysica Acta. Link

-

Motyl, M., et al. (2012). Pitfalls in cell culture work with xanthohumol: Stability and solubility.[1] Pharmazie. Link

Sources

- 1. Pitfalls in cell culture work with xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Xanthohumol inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Xanthohumol in Animal Models: A Guide for Preclinical Development

Preamble: The Imperative for a Rigorous Toxicological Framework

Xanthohumol (XN), the principal prenylated flavonoid derived from the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant scientific interest for its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and cancer-preventive properties.[1][2][3] As this promising molecule transitions from a phytochemical of interest to a potential therapeutic agent or nutraceutical, a comprehensive understanding of its safety profile is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth analysis of the toxicological profile of Xanthohumol as determined in key animal model studies. We will dissect the experimental designs, synthesize the resulting data, and explain the causality behind the toxicological assessments, offering a robust framework for researchers, scientists, and drug development professionals.

The journey of any new chemical entity, natural or synthetic, toward clinical application is underpinned by a meticulously planned preclinical safety evaluation. The objective is to identify potential target organ toxicities, establish a safe starting dose for human trials, and understand the dose-response relationship of any adverse effects. This process follows a logical, tiered approach, beginning with broad assessments and progressing to more specific endpoints.

Caption: A generalized workflow for the preclinical toxicological evaluation of a novel compound like Xanthohumol.

Repeated Dose Toxicity: Establishing Systemic Tolerance

The cornerstone of any toxicological profile is the repeated dose study, designed to reveal potential adverse effects from sustained exposure. For Xanthohumol, subchronic studies (typically 28 days in rodents) have been pivotal in establishing its general safety and identifying any potential target organs.

Synthesis of Findings from Rodent Models

Animal studies have consistently demonstrated that Xanthohumol possesses a high degree of tolerance, even at substantial doses.[4] A key study in Sprague Dawley (SD) rats involved administering XN at doses up to 1,000 mg/kg body weight (b.w.) per day by gavage for 28 days.[4][5] The primary findings were a significant reduction in relative liver weights (30-40%) compared to the control group, which was characterized as "weak hepatotoxicity," and less developed mammary glands in treated female rats.[5] No other remarkable changes in general appearance, body weight, or the histopathology of other major organs like the kidney, lung, heart, stomach, or spleen were noted.[5]

In contrast, studies in mice have shown an even greater tolerance. Female BALB/c mice receiving 1,000 mg/kg b.w. of XN for three weeks exhibited no adverse effects on major organ function or homeostasis.[4] Another four-week study in mice at a daily dose of 23 mg/kg b.w. showed no signs of toxicity in a wide range of tissues, including bone marrow, liver, pancreas, kidneys, and ovaries.[6][7]

Data Presentation: Subchronic Toxicity of Xanthohumol

| Species (Strain) | Dose | Duration | Route of Administration | Key Findings & Toxicological Endpoints | NOAEL / LOAEL | Reference(s) |

| Rat (Sprague Dawley) | 1,000 mg/kg/day | 28 days | Gavage | Reduced relative liver weight ("weak hepatotoxicity"), underdeveloped mammary glands. No other significant organ toxicity. | LOAEL: 1,000 mg/kg/day (based on liver effects) | [4][5] |

| Rat (Sprague Dawley) | 100 mg/kg/day | Two Generations | Diet | No adverse effects on reproduction or development of offspring. | NOAEL: 100 mg/kg/day (for reproductive/developmental toxicity) | [5][6] |

| Mouse (BALB/c) | 1,000 mg/kg/day | 3 weeks | Diet | No adverse effects observed on major organ function or homeostasis. | NOAEL > 1,000 mg/kg/day | [4] |

| Mouse | 23 mg/kg/day | 4 weeks | Oral | No signs of toxicity in bone marrow, liver, exocrine pancreas, kidneys, muscles, thyroid, or ovaries. | NOAEL: 23 mg/kg/day | [6][7] |

-

No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.[8][9]

-

Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose at which there was a statistically or biologically significant increase in the frequency or severity of adverse effects.[8][9]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Rodent)

This protocol is a representative methodology based on standard guidelines (e.g., OECD Guideline 407) and the principles applied in the cited studies.

-

Animal Selection & Acclimatization:

-

Select a standard rodent species (e.g., Sprague Dawley rats), typically young adults (6-8 weeks old).

-

Use both male and female animals (e.g., 10 per sex per group).

-

Acclimatize animals to laboratory conditions for at least 5-7 days prior to dosing, with access to standard chow and water ad libitum.

-

-

Dose Formulation & Group Assignment:

-

Prepare a stable formulation of Xanthohumol in an appropriate vehicle (e.g., 1,2-propanediol, corn oil).[3]

-

Randomly assign animals to a minimum of four groups: a vehicle control group and at least three dose groups (low, mid, high). Dose selection should be based on acute toxicity data or literature, aiming to identify a NOAEL and a toxic effect at the high dose.

-

-

Administration:

-

Administer the test substance or vehicle orally (e.g., via gavage) once daily for 28 consecutive days.

-

Adjust the volume of administration based on the most recent body weight measurement.

-

-

In-Life Observations:

-

Conduct mortality and morbidity checks twice daily.

-

Perform detailed clinical observations at least once daily.

-

Record body weights prior to dosing and at least weekly thereafter.

-

Measure food and water consumption weekly.

-

-

Terminal Procedures (Day 29):

-

Collect blood samples for hematology and clinical chemistry analysis.

-

Perform a complete necropsy on all animals.

-

Record the weights of major organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

-

Preserve organs and tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

-

-

Data Analysis:

-

Statistically analyze quantitative data (body/organ weights, hematology, clinical chemistry) to compare treated groups with the control group.

-

A pathologist, blinded to the treatment groups, should perform a microscopic examination of tissues.

-

Integrate all data to determine target organ toxicities and establish the NOAEL and LOAEL.

-

Genotoxicity: Assessing the Impact on Genetic Integrity

Genotoxicity assays are critical for determining if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. For Xanthohumol, these tests have yielded not only reassuring safety data but also intriguing evidence of protective effects.

A Profile of Non-Mutagenicity and Antigenotoxicity

Standard genotoxicity screening has shown that Xanthohumol is not mutagenic. In the bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strain TA98, XN did not induce mutations.[10] Furthermore, it did not cause DNA strand breaks or genomic instability in human hepatoma (HepG2) cells at non-cytotoxic concentrations.[10][11]

Remarkably, studies have consistently demonstrated that Xanthohumol possesses potent anti-genotoxic properties. It has been shown to completely prevent DNA damage induced by well-known pro-carcinogens such as benzo(a)pyrene (BaP), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) at nanomolar concentrations in HepG2 cells.[10][11]

The causality behind this protective effect is linked to the modulation of metabolic pathways. Many pro-carcinogens are harmless until they are metabolically activated by Phase I cytochrome P450 (CYP) enzymes. Xanthohumol inhibits the activity of these enzymes (specifically CYP1A), preventing the formation of the ultimate genotoxic metabolites.[11][12] Concurrently, it upregulates the expression of Phase II detoxification enzymes, such as UDP-glucuronosyltransferase (UGT1A1), which conjugate and facilitate the excretion of toxic compounds.[10]

Caption: Proposed mechanism for the anti-genotoxic action of Xanthohumol (XN).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol describes a standard Ames test, a widely used method for detecting gene mutations, based on OECD Guideline 471.

-

Strain Selection:

-

Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) that are engineered to detect different types of point mutations (frameshift or base-pair substitutions).

-

These strains are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot grow in a medium lacking this amino acid.

-

-

Metabolic Activation (S9 Mix):

-

Conduct the assay both with and without an exogenous metabolic activation system.

-

The S9 fraction, a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination), is used to mimic mammalian metabolism and detect pro-mutagens.

-

-

Assay Procedure (Plate Incorporation Method):

-

Prepare a range of test article concentrations.

-

In a test tube, combine the bacterial tester strain, the test article solution, and either the S9 mix or a buffer (for the non-activation condition).

-

After a brief pre-incubation, add molten top agar and pour the mixture onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring and Interpretation:

-

Count the number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize their own histidine/tryptophan) on each plate.

-

The test is considered positive if the test article causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically exceeding a twofold increase.

-

Concurrent positive and negative (solvent) controls must be run to ensure the validity of the assay.

-

Reproductive and Developmental Toxicity

Assessing the potential for a substance to interfere with reproductive function and embryonic development is crucial, especially for drugs intended for long-term use or for women of childbearing potential.

Findings from a Two-Generation Study

A comprehensive safety study in SD rats specifically investigated the influence of Xanthohumol on fertility and offspring development.[5] In this study, a daily dose of 100 mg/kg b.w. was administered. The results were overwhelmingly positive:

-

No Adverse Effects: XN did not cause any adverse effects on female reproduction, gestation, nursing, or the development of the offspring.[4][5]

-

Long-Term Safety: A lifelong treatment at this dose in a two-generation study did not negatively affect the development of the rats.[6][13]

An interesting and statistically significant observation was that the treatment of male rats with XN prior to mating led to an increased sex ratio of male to female offspring (p=0.027).[5][6] While the biological mechanism for this is not fully understood, it did not correlate with any adverse outcomes.

Synthesis and Conclusion for Preclinical Development

The collective evidence from a range of animal models indicates that Xanthohumol possesses a very favorable toxicological profile.

-

Low Systemic Toxicity: Repeated oral administration is well-tolerated at high doses. The only notable adverse effect is a mild, non-injurious hepatotoxicity (indicated by reduced relative liver weight) observed in rats at a very high dose (1,000 mg/kg/day), establishing this as the LOAEL in that specific study.[5] Doses of 100 mg/kg/day and lower are consistently shown to be without adverse effects, providing a solid NOAEL for further development.[5][6]

-

Non-Genotoxic: Xanthohumol does not damage genetic material and, in fact, demonstrates a clear protective effect against known genotoxins.[10][11] This is a highly desirable characteristic for any developmental candidate, as it significantly lowers concerns about long-term carcinogenicity.

-

No Reproductive or Developmental Hazards: At doses well above those likely to be achieved through dietary supplementation, XN does not impair fertility or harm developing offspring.[5]

Expert Insight: The toxicological profile of Xanthohumol is characteristic of a compound with a high therapeutic index. The mild hepatotoxicity observed at the 1,000 mg/kg dose in rats likely represents an adaptive response to a high xenobiotic load rather than overt cellular injury, especially given the lack of corresponding histopathological findings in most studies. The anti-genotoxic properties are particularly compelling, suggesting that XN may function as a chemopreventive agent by not only acting on biological pathways but also by directly shielding the genome from environmental insults. These animal data provide a strong rationale for the continued clinical development of Xanthohumol, with Phase I studies in humans confirming its safety and tolerability.[14][15]

References

-

Hussong, R., Frank, N., & Gerhauser, C. (2005). A safety study of oral xanthohumol administration and its influence on fertility in Sprague Dawley rats. Molecular Nutrition & Food Research. Available at: [Link]

-

Duda-Chodak, A., Tarko, T., & Sroka, P. (2023). Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies. MDPI. Available at: [Link]

-

Jiang, C., et al. (2018). Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus). Molecules. Available at: [Link]

-

Paraiso, I. L., et al. (2024). Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. Molecules. Available at: [Link]

-

Mina, M., et al. (2023). The Effect of Xanthohumol Derivatives on Apoptosis Induction in Canine Lymphoma and Leukemia Cell Lines. MDPI. Available at: [Link]

-

Plazar, J., et al. (2011). Protective effects of xanthohumol against the genotoxicity of heterocyclic aromatic amines MeIQx and PhIP in bacteria and in human hepatoma (HepG2) cells. PubMed. Available at: [Link]

-

Scazzocchio, B., et al. (2022). Bioavailability and Cardiometabolic Effects of Xanthohumol: Evidence from Animal and Human Studies. Molecular Nutrition & Food Research. Available at: [Link]

-

Karpińska, O., & Gęgotek, A. (2025). Mechanism of Action and Therapeutic Potential of Xanthohumol in Prevention of Selected Neurodegenerative Diseases. MDPI. Available at: [Link]

-

Bradley, R., et al. (2020). Xanthohumol Microbiome and Signature in Healthy Adults (the XMaS trial): A phase 1 triple-masked, placebo-controlled clinical trial. Trials. Available at: [Link]

-

Plazar, J., et al. (2008). Antigenotoxic effect of Xanthohumol in rat liver slices. PubMed. Available at: [Link]

-

Zhang, T., et al. (2020). Xanthohumol from Humulus lupulus L. potentiates the killing of Mycobacterium tuberculosis and mitigates liver toxicity by the combination of isoniazid in mouse tuberculosis models. RSC Publishing. Available at: [Link]

-

Effenberger-Neidnicht, K., & Weckesser, S. (2018). Inhibitory Effects of Xanthohumol from Hops (Humulus lupulus L.) on Human Hepatocellular Carcinoma Cell Lines. ResearchGate. Available at: [Link]

-

Kujawska, M., et al. (2022). Xanthohumol Protects Morphology and Function in a Mouse Model of Retinal Degeneration. IOVS. Available at: [Link]

-

Paraiso, I. L., et al. (2024). Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI. Available at: [Link]

-

Liu, Y., et al. (2018). Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology. Available at: [Link]

-

Dornellas, A., et al. (2014). Xanthohumol, a prenylated flavonoid from hops (Humulus lupulus L.), protects rat tissues against oxidative damage after acute ethanol administration. Food and Chemical Toxicology. Available at: [Link]

-

Paraiso, I. L., et al. (2024). Chemical and Biological Properties of Xanthohumol. Encyclopedia.pub. Available at: [Link]

-

Plazar, J., et al. (2007). Protective effects of xanthohumol against the genotoxicity of benzo(a)pyrene (BaP), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and tert-butyl hydroperoxide (t-BOOH) in HepG2 human hepatoma cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

-

Pighin, P., et al. (2024). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. MDPI. Available at: [Link]

-

Liu, Y., et al. (2018). Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). ResearchGate. Available at: [Link]

-

U.S. Food and Drug Administration. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

-

European Medicines Agency (EMA). (1997). Note for guidance on preclinical pharmacological and toxicological testing of vaccines. EMA. Available at: [Link]

-

Bradley, R., et al. (2020). Xanthohumol microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial. ResearchGate. Available at: [Link]

-

National Library of Medicine. The Lowest Observed Adverse Effect Level (LOAEL) is the. ToxTutor. Available at: [Link]

-

Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

-

UK Health Security Agency. (2023). Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. Available at: [Link]

-

Koşar, M. (2019). Pre-Clinical and Clinical Study Rules for Herbal Medicines. ResearchGate. Available at: [Link]

-

RIVM. (n.d.). national institute of public health and environmental. RIVM. Available at: [Link]

-

Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health!. BioActive-Tech. Available at: [Link]

-

Di Cristo, F., et al. (2022). Genotoxic Assessment of Nutraceuticals Obtained from Agricultural Biowaste: Where Do We “AMES”?. MDPI. Available at: [Link]

-

La-Beck, N. M., et al. (2022). The estimation and translation uncertainties in applying NOAEL to clinical dose escalation. Clinical and Translational Science. Available at: [Link]

-

Koşar, M. (2019). Pre-Clinical and Clinical Study Rules for Herbal Medicines. MDPI. Available at: [Link]

-

LibreTexts. (2022). 2.5: NOAEL and LOAEL. Chemistry LibreTexts. Available at: [Link]

-

Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthohumol, a prenylated flavonoid from hops (Humulus lupulus L.), protects rat tissues against oxidative damage after acute ethanol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A safety study of oral xanthohumol administration and its influence on fertility in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Protective effects of xanthohumol against the genotoxicity of heterocyclic aromatic amines MeIQx and PhIP in bacteria and in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of xanthohumol against the genotoxicity of benzo(a)pyrene (BaP), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and tert-butyl hydroperoxide (t-BOOH) in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antigenotoxic effect of Xanthohumol in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Bioavailability and Cardiometabolic Effects of Xanthohumol: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnnl.gov [pnnl.gov]